molecular formula C11H7ClF3NOS B2606578 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 343374-83-4

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Cat. No.: B2606578
CAS No.: 343374-83-4
M. Wt: 293.69
InChI Key: OBTPGFTUFUVVIN-UHFFFAOYSA-N
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Description

The compound “5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a trifluorobutyl group, which is a type of alkyl group (a fragment of a molecule that is derived from an alkane by removing one hydrogen atom) that contains three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the trifluorobutyl group would likely be the most structurally significant parts of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole ring, the chloro group, and the trifluorobutyl group. Each of these functional groups would have different reactivities with different types of reagents .

Scientific Research Applications

Design and Synthesis Applications

Design, Synthesis, and Biological Evaluation of 1,3-Benzoxazole Derivatives A study emphasized the design of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides with notable antimicrobial, antifungal, antioxidant, and anticancer activities. The compounds exhibited strong biological potency, with molecular docking revealing their binding affinities to anticancer receptors, demonstrating their potential as anticancer agents (Fathima et al., 2022).

Quantum Mechanical Studies and Light Harvesting

Quantum Mechanical Studies of Aromatic Halogen-Substituted Bioactive Benzoxazole Compounds Research focused on three aromatic halogen-substituted benzoxazole compounds, revealing their potential in developing novel inhibitor molecules for the Topoisomerase II enzyme. Quantum mechanical studies showed that one of the compounds, PTPS, exhibited promising light harvesting efficiency, indicating its potential application in designing new dye-sensitized solar cells (Sheena Mary et al., 2019).

Synthesis of Cyclic Sulfonamides

Intramolecular Diels-Alder Reactions for Synthesis of Cyclic Sulfonamides The study explored the synthesis of novel cyclic sulfonamides through thermal Diels-Alder reactions of triene derivatives. The synthesized compounds, including 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d] isothiazole 1,1-dioxide, showed potential as histamine H3 receptor antagonists, showcasing the compound's relevance in pharmaceutical research (Greig et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be further studied for use in various fields, such as medicine, materials science, or environmental science .

Properties

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPGFTUFUVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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